molecular formula C7H5F3N2O B2846735 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone CAS No. 1367970-52-2

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No.: B2846735
CAS No.: 1367970-52-2
M. Wt: 190.125
InChI Key: PYPMJCITMDCSQX-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone (CAS: 1367970-52-2) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an acetyl group at the 5-position of the pyrimidine ring. Its molecular formula is C₇H₅F₃N₂O, with a molar mass of 190.12 g/mol . Predicted physicochemical properties include a density of 1.349 g/cm³, boiling point of 167.6°C, and a pKa of -3.73, indicating strong electron-withdrawing effects from the -CF₃ group . This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., GSK 2606414, a PERK inhibitor) .

Properties

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-11-6(12-3-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMJCITMDCSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367970-52-2
Record name 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
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Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)pyrimidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity: Studies have shown that derivatives exhibit significant antifungal properties against various fungi, with effective concentrations around 50 μg/ml. The presence of the trifluoromethyl group enhances membrane permeability, which is crucial for antimicrobial efficacy.
  • Antiviral Activity: The compound has been evaluated for its antiviral properties against viruses such as H1N1 and Herpes simplex virus 1 (HSV-1). Some synthesized derivatives demonstrated low IC50 values, indicating potential as therapeutic agents.
  • Antioxidant Activity: Derivatives have also shown antioxidant properties, which play a vital role in mitigating oxidative stress in biological systems.

Industry Applications

This compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable for developing new products in these sectors.

Antimicrobial Properties Study

A study focused on the antimicrobial effects of trifluoromethyl pyrimidines revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The enhanced membrane permeability due to the trifluoromethyl group was a key factor in improving biological efficacy.

Antiviral Activity Evaluation

In a comprehensive evaluation of synthesized derivatives against H1N1 and HSV-1, several compounds showed promising antiviral activities with low IC50 values. Molecular docking simulations were employed to predict binding affinities and pharmacokinetic properties, supporting their potential as therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTargetIC50 ValuesComments
AntifungalVarious fungi50 μg/mlEffective in vitro activity
AntiviralH1N1, HSV-1Low micromolarPromising therapeutic candidates
AntioxidantVariousNot specifiedExhibited significant antioxidant properties

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Biological Relevance
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone -CF₃ at pyrimidine 2-position; acetyl at 5-position C₇H₅F₃N₂O 190.12 Density: 1.349 g/cm³; pKa: -3.73 Intermediate for PERK inhibitors (e.g., GSK 2606414)
1-(2-Methylsulfanylpyrimidin-5-yl)ethanone (CAS: 84755-29-3) -SCH₃ at pyrimidine 2-position C₇H₈N₂OS 168.21 Higher lipophilicity due to -SCH₃; no data on pKa Not explicitly reported; used in heterocyclic synthesis
1-[4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinyl]ethanone (CAS: 362656-11-9) -SCH₃ at 2-position; cyclopentylamino at 4-position C₁₂H₁₇N₃OS 267.35 Bulky cyclopentyl group enhances steric hindrance; likely improved solubility in organic solvents Potential kinase inhibitor scaffold (unconfirmed)
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS: MFCD02571398) -CF₃-phenylamino at thiazole 2-position C₁₂H₈F₃N₃OS 299.27 Thiazole core with -CF₃; higher molar mass than pyrimidine analogues Anticancer or antimicrobial applications (hypothesized)
GSK 2606414 Incorporates this compound moiety C₂₄H₂₀F₃N₅O 451.46 PERK inhibitor (IC₅₀ = 0.4 nM); >1000-fold selectivity over related kinases Used in oncology and neurodegenerative disease research

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (-CF₃ vs. -SCH₃): The -CF₃ group in the target compound lowers pKa (-3.73) compared to -SCH₃ derivatives, enhancing electrophilicity and metabolic stability .
  • Steric Effects: Bulky substituents (e.g., cyclopentylamino in CAS 362656-11-9) increase steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .

Research Findings and Trends

  • X-ray Crystallography: Studies on 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () reveal planar pyrimidine rings and intermolecular hydrogen bonding, suggesting similar packing patterns for the target compound .
  • Drug Design: The -CF₃ group’s metabolic stability and hydrophobic interactions make it a preferred substituent in kinase inhibitors, as seen in GSK 2606414 and ACT-660602 (a triazole-containing analogue) .

Biological Activity

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, synthesis methods, and relevant research findings.

Compound Overview

Chemical Structure:

  • Name: this compound
  • Molecular Formula: C8H7F3N2O
  • Molecular Weight: Approximately 192.13 g/mol

The compound features a trifluoromethyl group attached to a pyrimidine ring, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyrimidines exhibit antimicrobial properties. Specifically, this compound has been evaluated for its in vitro antifungal activity against various fungi. In one study, synthesized compounds displayed effective antifungal activity at concentrations of 50 μg/ml.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It was utilized in the synthesis of compounds tested against several viruses, including:

  • Influenza virus (H1N1)
  • Herpes simplex virus 1 (HSV-1)
  • Coxsackievirus B3 (COX-B3)

The synthesized compounds demonstrated promising antiviral activities with low IC50 values, indicating their potential as antiviral agents .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, this compound derivatives have shown antioxidant activity. This is crucial for mitigating oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving trifluoromethyl-substituted precursors. The following general steps outline the synthesis process:

  • Starting Materials: Trifluoromethyl pyrimidine derivatives and ethanone.
  • Reaction Conditions: The reaction typically involves heating under reflux conditions with appropriate catalysts.
  • Purification: The resulting compounds are purified using techniques such as recrystallization or chromatography.

Study on Antimicrobial Properties

In a study focusing on the antimicrobial effects of trifluoromethyl pyrimidines, it was found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The presence of the trifluoromethyl group was noted to enhance membrane permeability, thus improving biological efficacy .

Study on Antiviral Activity

A comprehensive evaluation of synthesized derivatives against H1N1 and HSV-1 revealed that several compounds had IC50 values in the low micromolar range, suggesting their potential as therapeutic agents. The study included molecular docking simulations to predict binding affinities and pharmacokinetic properties .

Summary of Findings

Activity Type Target IC50 Values Comments
AntifungalVarious fungi50 μg/mlEffective in vitro activity
AntiviralH1N1, HSV-1, COX-B3Low micromolarPromising therapeutic candidates
AntioxidantVariousNot specifiedExhibited significant antioxidant properties

Q & A

Q. What are the optimal synthetic routes for 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanone, and how can reaction yields be maximized?

The synthesis typically involves functionalization of pyrimidine precursors. A common approach is the carboxylation of 2-(trifluoromethyl)pyrimidine derivatives under palladium catalysis, followed by ketone formation via nucleophilic acyl substitution . To maximize yields:

  • Use DMF or THF as solvents to stabilize intermediates.
  • Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance conversion and byproduct formation.
  • Employ LiHMDS as a base to enhance nucleophilicity in ketone-forming steps .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradients effectively separates polar byproducts.
  • HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are ideal .

Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?

  • 1H NMR : Look for a singlet at δ 2.6–2.8 ppm (acetyl group) and aromatic protons at δ 8.5–9.0 ppm (pyrimidine ring) .
  • 13C NMR : The trifluoromethyl group appears as a quartet near δ 120–125 ppm (J = 280–300 Hz) .
  • ESI-MS : The molecular ion [M+H]+ should match the calculated mass (C₇H₅F₃N₂O: 206.03 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of this compound?

Contradictions in bioactivity may arise from polymorphic forms or solvate formation. Use SHELX programs to:

  • Perform experimental phasing (SHELXC/D/E) for high-resolution structures .
  • Analyze hydrogen-bonding networks (e.g., between the trifluoromethyl group and protein targets) to explain activity variations .
  • Cross-validate with docking simulations (AutoDock Vina) to correlate crystallographic data with enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity in functional group transformations (e.g., carboxylation or alkylation)?

The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for electrophilic substitution at the 5-position. For carboxylation:

  • Pd(OAc)₂ catalyzes CO insertion via a Heck-type mechanism, confirmed by DFT calculations .
  • Alkylation reactions require phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic attack on the acetyl group .

Q. How can researchers address inconsistent in vivo pharmacokinetic data for this compound?

  • Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., hydroxylation at the pyrimidine ring) .
  • Species-Specific Differences : Compare hepatic microsome assays (human vs. rodent) to identify CYP450 isoform selectivity .
  • Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability in preclinical models .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?

  • Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., PERK kinase) using AMBER force fields .
  • QSAR Models : Correlate trifluoromethyl position with IC₅₀ values using Hammett σ constants .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorination .

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